molecular formula C18H22N2O3 B2734102 1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 852173-91-2

1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2734102
CAS No.: 852173-91-2
M. Wt: 314.385
InChI Key: CKUJSZJXFJAZPX-UHFFFAOYSA-N
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Description

1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide is a synthetic small molecule featuring a coumarin core fused with a piperidine-4-carboxamide moiety. The piperidine carboxamide group is a common pharmacophore in drug design, often contributing to target binding via hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11-7-15-14(9-17(21)23-16(15)8-12(11)2)10-20-5-3-13(4-6-20)18(19)22/h7-9,13H,3-6,10H2,1-2H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUJSZJXFJAZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide typically involves the reaction of 6,7-dimethyl-2-oxochromene with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine (TEA). The mixture is heated to facilitate the reaction, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto crushed ice to precipitate the product, which is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the chromen-4-yl group is substituted with various nucleophiles under appropriate conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The chromen-4-yl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammation and cancer progression.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Target Engagement: The naphthalene-ethyl group in the analogs () likely enhances hydrophobic interactions with viral protease pockets, contributing to their anti-SARS-CoV-2 activity . In contrast, the 6,7-dimethylcoumarin group in the target compound may favor interactions with serine proteases or oxidoreductases due to coumarin’s known affinity for such enzymes.

Lipophilicity and Bioavailability :

  • The target compound’s coumarin core (logP estimated: ~2.8) is less lipophilic than the naphthalene-containing analogs (logP: ~4.1–4.5), suggesting differences in tissue distribution and metabolic stability.

Therapeutic Potential: While the analogs in were optimized for SARS-CoV-2 inhibition, the target compound’s coumarin scaffold may align more with anticoagulant or anti-inflammatory applications, given coumarins’ historical use in these areas.

Biological Activity

1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of coumarin derivatives, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H25NO4C_{20}H_{25}NO_{4}, and it features a piperidine ring linked to a chromenyl moiety. The structural characteristics contribute to its pharmacological profile.

Property Details
Molecular Formula C20H25NO4
Molecular Weight 343.43 g/mol
IUPAC Name This compound

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves interference with cell cycle regulation and induction of apoptosis.

Anticoagulant Effects

Similar to other coumarin derivatives, this compound has been investigated for its anticoagulant properties. It is believed to inhibit vitamin K epoxide reductase, an enzyme critical in the blood coagulation cascade. This inhibition may lead to reduced clot formation, making it a candidate for further anticoagulant research.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The chromenyl moiety is thought to play a crucial role in this activity by disrupting bacterial cell membranes or interfering with metabolic processes.

The biological activities of this compound are attributed to its interactions with specific molecular targets:

  • Cell Cycle Regulation : The compound may modulate key proteins involved in the cell cycle, leading to cell cycle arrest.
  • Apoptosis Induction : It can activate caspases, which are essential for the apoptotic pathway.
  • Enzyme Inhibition : As an anticoagulant, it inhibits enzymes like vitamin K epoxide reductase.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry reported that the compound inhibited growth in MCF-7 breast cancer cells by inducing apoptosis and reducing mitochondrial membrane potential .
  • Anticoagulant Research : Research published in Thrombosis Research indicated that the compound effectively reduced thrombus formation in animal models by inhibiting vitamin K-dependent clotting factors .
  • Antimicrobial Testing : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

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